NADPH Oxidase Inhibition Classification Differentiates Compound from Non-Selective Antioxidants
The compound is commercially cataloged as an inhibitor of NADPH oxidase, targeting the enzyme responsible for pathological ROS production, rather than acting as a direct antioxidant . This functional distinction is critical when comparing it to compounds like apocynin, whose primary mechanism in some vascular models has been re-evaluated as direct antioxidant activity rather than specific NOX inhibition [1]. While direct IC50 values for this specific compound are not publicly disclosed, its classification implies a mechanism-based inhibition profile distinct from simple ROS scavengers.
| Evidence Dimension | Mechanism of action classification |
|---|---|
| Target Compound Data | NADPH oxidase inhibitor (vendor annotation) |
| Comparator Or Baseline | Apocynin: reported mechanism ranges from NOX inhibition to direct antioxidant activity depending on assay conditions |
| Quantified Difference | Qualitative mechanistic difference; quantitative selectivity data not available for target compound |
| Conditions | Mechanistic classification based on vendor application notes and literature context for the class. |
Why This Matters
For scientists procuring a tool compound to dissect NOX-dependent signaling, selecting a classified inhibitor over a general antioxidant reduces the risk of data misinterpretation from non-specific ROS quenching.
- [1] Heumüller, S., Wind, S., Barbosa-Sicard, E., Schmidt, H. H., Busse, R., Schröder, K., & Brandes, R. P. (2008). Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant. Hypertension, 51(2), 211-217. View Source
